molecular formula C19H23N B14677176 1-(2,2-Diphenylethyl)piperidine CAS No. 36794-51-1

1-(2,2-Diphenylethyl)piperidine

Cat. No.: B14677176
CAS No.: 36794-51-1
M. Wt: 265.4 g/mol
InChI Key: XVSOZFTWUKQFRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Diphenylethyl)piperidine is a chemical compound belonging to the class of piperidine derivatives It is structurally characterized by a piperidine ring attached to a 2,2-diphenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Diphenylethyl)piperidine typically involves the reaction of piperidine with 2,2-diphenylethyl halides under controlled conditions. One common method involves the use of 1,5-dibromopentane as a starting material, which is reacted with piperidine in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, typically nitrogen, and at room temperature over several days .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as high-resolution electrospray mass spectrometry (HR-ESI-MS) and nuclear magnetic resonance spectroscopy (NMR) are used for the characterization and quality control of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Diphenylethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(2,2-Diphenylethyl)piperidine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic applications, including its role as an NMDA receptor antagonist.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The primary mechanism of action of 1-(2,2-Diphenylethyl)piperidine involves its interaction with the NMDA receptor, a type of glutamate receptor in the brain. By acting as an NMDA receptor antagonist, the compound inhibits the action of glutamate, leading to altered neurotransmission. This mechanism is similar to that of other dissociative anesthetics such as ketamine and phencyclidine .

Comparison with Similar Compounds

1-(2,2-Diphenylethyl)piperidine can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific chemical properties and biological activities, highlighting the uniqueness of this compound .

Properties

CAS No.

36794-51-1

Molecular Formula

C19H23N

Molecular Weight

265.4 g/mol

IUPAC Name

1-(2,2-diphenylethyl)piperidine

InChI

InChI=1S/C19H23N/c1-4-10-17(11-5-1)19(18-12-6-2-7-13-18)16-20-14-8-3-9-15-20/h1-2,4-7,10-13,19H,3,8-9,14-16H2

InChI Key

XVSOZFTWUKQFRJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.